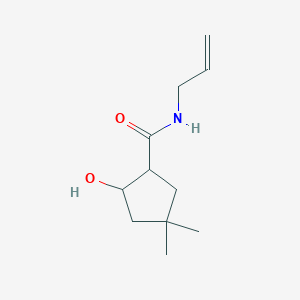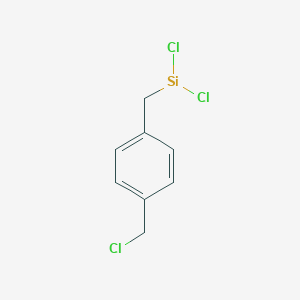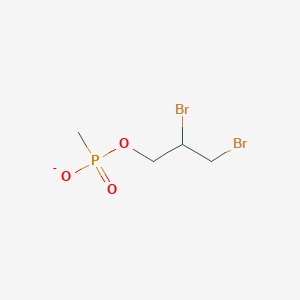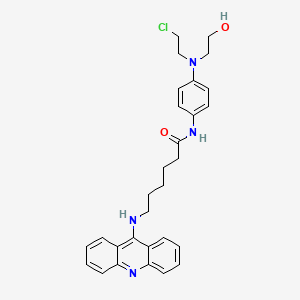![molecular formula C11H14N2O2 B14304864 Acetamide, N-[2-[(acetylamino)methyl]phenyl]- CAS No. 112672-89-6](/img/structure/B14304864.png)
Acetamide, N-[2-[(acetylamino)methyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with acetic anhydride. The reaction typically proceeds under mild conditions, with the aniline derivative being acetylated to form the desired acetamide compound .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: Similar in structure but lacks the acetylamino group.
N-phenylacetamide: Another related compound with a phenyl ring attached to an acetamide group.
N-(2-hydroxyphenyl)acetamide: Contains a hydroxyl group on the phenyl ring
Uniqueness
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is unique due to the presence of both an acetamide group and an acetylamino group on the phenyl ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
112672-89-6 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[(2-acetamidophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)12-7-10-5-3-4-6-11(10)13-9(2)15/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
NRCPZTIBWCBQLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)
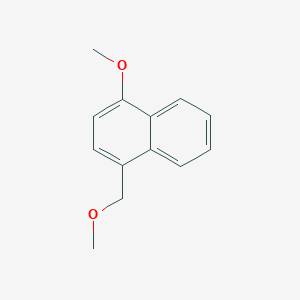
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)

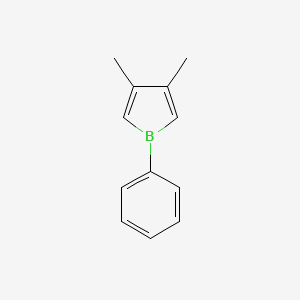
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
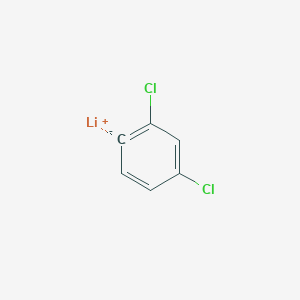

![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
